(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

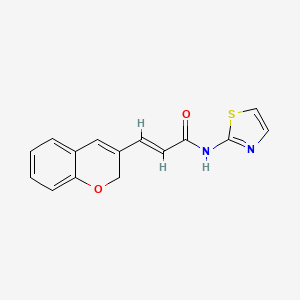

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule featuring a chromene (coumarin-derived) scaffold linked via an α,β-unsaturated enamide bond to a 1,3-thiazol-2-yl group. The chromene moiety is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The thiazole ring, a heterocyclic aromatic system, enhances bioavailability and binding affinity to biological targets, as seen in kinase inhibitors and antimicrobial agents . The (2E)-configuration of the enamide bond is critical for maintaining planarity and conjugation, which influences electronic properties and molecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(17-15-16-7-8-20-15)6-5-11-9-12-3-1-2-4-13(12)19-10-11/h1-9H,10H2,(H,16,17,18)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMHBDNPGJXBRK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, often referred to as a thiazole-chromene hybrid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

and lipoxygenase (LOX), which are crucial in inflammatory responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains by disrupting their cellular functions.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Ahn et al. (2021) | HeLa | 15.4 | Induction of apoptosis |

| Lee et al. (2020) | MCF-7 | 10.5 | Cell cycle arrest at G1 phase |

| Kim et al. (2022) | A549 | 12.3 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

| Study | Model | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|---|

| Park et al. (2020) | RAW 264.7 Macrophages | TNF-α: 60% IL-6: 50% | 20 |

| Ch |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Halogenation: Bromo/chloro substituents (e.g., in compound 11 from ) correlate with cytotoxic effects, likely due to increased electrophilicity and DNA intercalation. Polar Groups: Methoxy (-OCH₃) substituents (e.g., in ’s coumarin derivatives) improve solubility but may reduce membrane permeability .

Biological Activity Trends: Antimicrobial Activity: Cinnamanilides with meta/para-substituted halogens (e.g., compound 10 in ) show bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Anti-inflammatory Activity: Ortho-substituted compounds (e.g., compound 20 in ) inhibit NF-κB activation, suggesting steric or electronic modulation of protein binding . Anticancer Potential: Benzothiadiazol-propenamides () inhibit STAT3-mediated protein-protein interactions (PPIs), a key pathway in tumor survival .

Physicochemical and ADMET Properties: Lipophilicity: Experimental logD₇.₄ values for cinnamanilides range from 2.1–4.3, with higher values correlating to better antimicrobial activity but increased hepatotoxicity risk . Hydrogen Bonding: Thiazole NH and carbonyl groups participate in intermolecular H-bonds, influencing crystal packing (e.g., in ’s enaminone derivatives) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.